N-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
N-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a fused heterocyclic system combining pyrazole and pyrimidine rings, which contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 5-aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the 4-isopropylphenyl group: This step involves the coupling of the pyrazolo[1,5-a]pyrimidine core with 4-isopropylphenyl derivatives using palladium-catalyzed cross-coupling reactions.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener and more sustainable synthetic methodologies .
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate reaction conditions.
Major Products Formed
Scientific Research Applications
N-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of cellular processes and the induction of cell death in cancer cells. Additionally, the compound may interact with signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Thioglycoside derivatives of pyrazolo[1,5-a]pyrimidine: Exhibits potent cytotoxic activities.
Uniqueness
N-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features, such as the presence of the 4-isopropylphenyl group and the carboxamide functionality. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11(2)12-4-6-13(7-5-12)18-16(21)14-10-15-17-8-3-9-20(15)19-14/h3-11H,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLQQGALXPXNGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=NN3C=CC=NC3=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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